![molecular formula C24H16FN3O2 B2895642 1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-70-0](/img/structure/B2895642.png)
1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves scaffold hopping and computer-aided drug design . The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .
Chemical Reactions Analysis
In the synthesis of pyrazoloquinoline derivatives, a variety of reactions can be involved, including condensation, hydrolysis, cyclization, and substitution .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Logic Gate Implementation
Research has demonstrated the photophysical properties of pyrazoloquinoline derivatives, highlighting their potential in the implementation of molecular logic gates. The investigation into the deactivation mechanisms of the singlet excited state of these compounds reveals moderate fluorescence and low-temperature phosphorescence. The introduction of pyridyl and other substituents modifies the deactivation mechanism, enhancing intersystem crossing efficiency. This characteristic, along with the interaction with various chemical species, facilitates the realization of unimolecular logic circuits capable of performing advanced arithmetic operations. Such properties make these compounds suitable for applications in molecular electronics and photonics (T. Uchacz et al., 2019).
Light-Emitting Features of Pyrazoloquinoline Derivatives
Another study focused on the light-emitting properties of pyrazoloquinoline derivatives, emphasizing their utility in organic light-emitting diodes (OLEDs). These compounds exhibit strong fluorescence in both solution and solid states, with brightness levels suitable for OLED applications. The research suggests that manipulating the dipole moments of these chromophores can alter their light-emitting characteristics, offering a method to control the spectral positions of emitting lines and the efficiency of electroluminescence. This finding indicates the potential of these compounds in the development of high-performance OLEDs (E. Gondek et al., 2008).
Reversible Quenching of Fluorescence by Protonation
The reversible quenching of fluorescence from pyrazoloquinoline derivatives by protonation has been explored, revealing their high efficiency as organic fluorescent materials. These compounds maintain stable fluorescence in various solvents, even in the presence of water, halide salts, alkali, and weak acids. However, efficient quenching occurs in the presence of protic acid, a process that is reversible and can be fully recovered. This characteristic suggests potential applications in sensing technologies, particularly in the development of pH-sensitive fluorescent probes (Linping Mu et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Pyrazoloquinoline derivatives, due to their potential biological activities, are a promising area for future research in medicinal chemistry . Further exploration of these compounds, including “1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline”, could lead to the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
12-(3-fluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-16-7-4-8-17(11-16)28-24-18-12-21-22(30-10-9-29-21)13-20(18)26-14-19(24)23(27-28)15-5-2-1-3-6-15/h1-8,11-14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKTZQPMGNGVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2895559.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
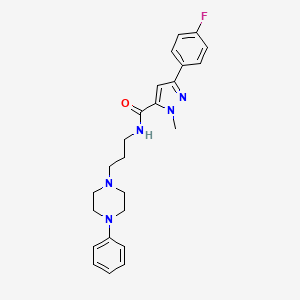
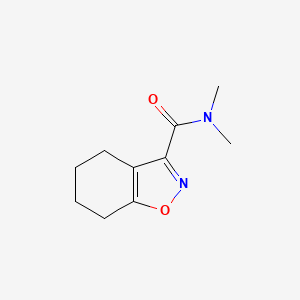

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)
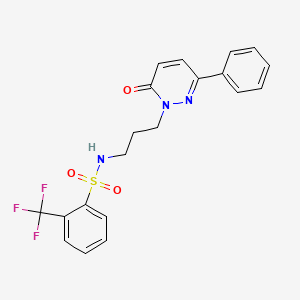
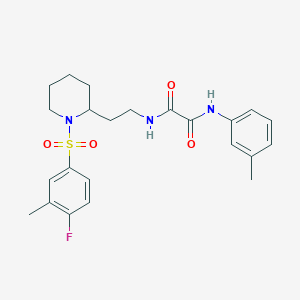
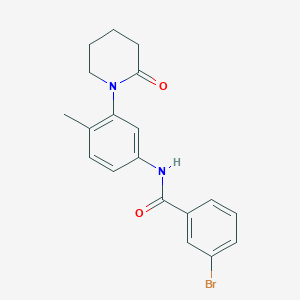


![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
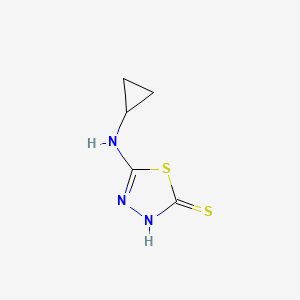
![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)